Nortriptyline-d3 Hydrochloride

Beschreibung

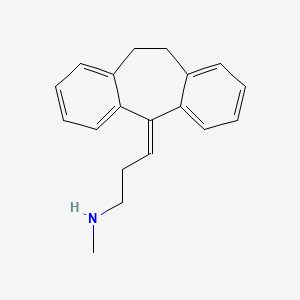

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYBENGXDALFF-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662159 |

Source

|

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-52-5, 136765-48-5 |

Source

|

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203784-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136765-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Labeling of Nortriptyline-d3

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Nortriptyline-d3. Nortriptyline, a tricyclic antidepressant and the primary active metabolite of amitriptyline, is widely used in the treatment of major depression.[1][2] Its deuterated analog, Nortriptyline-d3, serves as an indispensable internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[3][4][5] This document details the prevalent synthetic strategies for constructing the core nortriptyline scaffold, with a primary focus on the most efficient and reliable methods for introducing a stable deuterium label. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the critical characterization techniques required to validate the final product. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of isotopically labeled compounds and the development of robust analytical methods.

Introduction: The Rationale for Nortriptyline-d3

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry.[4] By incorporating heavy isotopes such as deuterium (²H), the resulting analog is chemically identical to the analyte but physically distinguishable by its increased mass. When a known quantity of Nortriptyline-d3 is introduced into a biological sample, it co-elutes with the endogenous nortriptyline and experiences identical conditions during sample extraction, chromatographic separation, and ionization. This co-analysis allows for the precise normalization of any sample loss or matrix effects, thereby significantly improving the accuracy and reproducibility of quantification.[4][6]

The most common and synthetically accessible position for labeling is the N-methyl group, resulting in a mass shift of +3 Da, which is ideal for avoiding isotopic crosstalk with the parent compound in MS analysis.[5][7][8] The synthesis of Nortriptyline-d3, therefore, requires a robust strategy to construct the tricyclic core followed by a highly specific deuteromethylation step.

Synthesis of the Nortriptyline Core Scaffold

The synthesis of nortriptyline begins with the construction of its characteristic 10,11-dihydro-5H-dibenzo[a,d]cycloheptene tricycle. The most established and versatile approach starts from the key intermediate, dibenzosuberone.

Key Intermediate: Dibenzosuberone

Dibenzosuberone is a foundational building block for a wide range of tricyclic antidepressants, including amitriptyline and nortriptyline.[9][10][11] Its synthesis is typically achieved via an intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid or its corresponding acyl chloride, often using a Lewis acid like AlCl₃ or polyphosphoric acid to promote the ring-closing reaction.[9][10][11] The availability and well-documented chemistry of dibenzosuberone make it the preferred starting point for industrial-scale synthesis.

Construction of the Side Chain via Grignard Reaction

The defining propylidene side chain of nortriptyline is installed via a Grignard reaction. This involves the nucleophilic addition of an appropriate organomagnesium reagent to the carbonyl group of dibenzosuberone.

-

Grignard Reagent: The reagent of choice is 3-(methylamino)propylmagnesium chloride. However, the secondary amine in this reagent is acidic and would quench the Grignard reagent. Therefore, a protected version, such as 3-(N-benzyl-N-methylamino)propylmagnesium chloride, is often used.

-

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of dibenzosuberone, forming a tertiary alcohol intermediate after an aqueous workup.

-

Dehydration: The resulting alcohol is readily dehydrated under acidic conditions (e.g., heating with HCl) to form the exocyclic double bond characteristic of the nortriptyline structure.

-

Deprotection: If a protecting group like benzyl was used, it is subsequently removed, typically via catalytic hydrogenation, to yield the final nortriptyline scaffold.

An alternative and more direct route to Nortriptyline involves the N-demethylation of its parent compound, Amitriptyline. While this transformation is the primary metabolic pathway in humans, mediated by enzymes like CYP2C19[12][13][14][15], chemical N-demethylation can be harsh and lead to side products, making it a less common choice for a clean, controlled synthesis.

Visualizing the General Synthetic Workflow

The following diagram outlines the primary synthetic route from the key intermediate to the nortriptyline core.

Caption: General workflow for the synthesis of the Nortriptyline core scaffold.

Isotopic Labeling: The Introduction of Deuterium

The most efficient and strategically sound method for preparing Nortriptyline-d3 is to perform the isotopic labeling at the final stage of the synthesis. This approach maximizes the incorporation of the expensive deuterated reagent into the high-value final product. The target is to replace the three protons on the N-methyl group with deuterium atoms.

The Reagent of Choice: Iodomethane-d3 (CD₃I)

Iodomethane-d3 (CD₃I), also known as deuterated methyl iodide, is the ideal reagent for this transformation.[6][16] It is a potent methylating agent due to the excellent leaving group ability of the iodide ion and the steric accessibility of the methyl carbon for nucleophilic attack.[17] Commercially available with high isotopic purity, CD₃I ensures efficient and clean incorporation of the trideuteromethyl (-CD₃) group.[6][16]

The Reaction: Nucleophilic Substitution (Sₙ2)

The introduction of the -CD₃ group is achieved via a classic Sₙ2 reaction. The synthesis requires a precursor molecule: nortriptyline itself. The secondary amine of nortriptyline acts as the nucleophile. However, to achieve N-methylation, one must first synthesize a primary amine precursor, desmethylnortriptyline, and then perform the deuteromethylation. For the synthesis of Nortriptyline-d3, the most direct pathway involves the N-demethylation of nortriptyline to create the primary amine, followed by re-methylation with the deuterated reagent. A more practical approach from a synthetic standpoint is to create the primary amine precursor directly.

The logical pathway is as follows:

-

Synthesize a primary amine precursor: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propan-1-amine.

-

This precursor is then N-methylated using Iodomethane-d3.

The secondary amine nitrogen of nortriptyline attacks the electrophilic carbon of iodomethane-d3. The reaction is typically carried out in the presence of a mild base, which deprotonates the amine, increasing its nucleophilicity.

Visualizing the Labeling Mechanism

Caption: Mechanism of N-deuteromethylation of the Nortriptyline precursor.

Experimental Protocol: Synthesis of Nortriptyline-d3

This protocol outlines a reliable, multi-step synthesis starting from dibenzosuberone. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(3-chloropropyl)phthalimide

-

To a stirred solution of 3-chloro-1-propanamine hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.05 eq).

-

Heat the mixture to 80-90 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to yield the phthalimide-protected aminopropyl chloride.

Step 2: Grignard Reaction and Dehydration

-

Prepare the Grignard reagent by reacting N-(3-chloropropyl)phthalimide (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

In a separate flask, dissolve dibenzosuberone (0.9 eq) in anhydrous THF.

-

Slowly add the dibenzosuberone solution to the freshly prepared Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude tertiary alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.

-

After dehydration is complete (monitored by TLC), cool the reaction, wash with sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

Step 3: Deprotection to Primary Amine Precursor

-

Dissolve the crude product from Step 2 in ethanol.

-

Add hydrazine monohydrate (2.0 eq) and reflux the mixture for 4 hours.

-

Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

-

Purify the resulting primary amine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propan-1-amine, by column chromatography.

Step 4: N-Deuteromethylation to Nortriptyline-d3

-

Dissolve the purified primary amine precursor (1.0 eq) in acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) as a base.

-

Add Iodomethane-d3 (CD₃I) (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS to confirm the consumption of the starting material and the formation of the product with a +3 Da mass shift.

-

Filter off the base and concentrate the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

Step 5: Purification and Salt Formation

-

Purify the crude Nortriptyline-d3 free base using silica gel column chromatography.

-

For the hydrochloride salt, dissolve the purified free base in diethyl ether or isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.

-

Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield Nortriptyline-d3 hydrochloride as a white to off-white powder.[18]

Data, Characterization, and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the final product.

Table 1: Summary of a Representative Synthesis

| Step | Key Reactants | Molar Ratio | Typical Yield | Purity (HPLC) |

| 1 | 3-chloro-1-propanamine, K-Phthalimide | 1 : 1.05 | >90% | >98% |

| 2 | Dibenzosuberone, Grignard Reagent | 1 : 1.1 | ~75% (2 steps) | >95% (crude) |

| 3 | Protected Amine, Hydrazine | 1 : 2.0 | ~85% | >98% |

| 4 | Primary Amine, CD₃I, K₂CO₃ | 1 : 1.1 : 2.0 | >90% | >97% (crude) |

| 5 | Crude Nortriptyline-d3 | - | >95% (purification) | >99.5% |

Analytical Characterization:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound. The retention time should be identical to that of an authentic, unlabeled nortriptyline standard.

-

Mass Spectrometry (MS): Essential for confirming the successful incorporation of the deuterium label. The molecular ion peak in the mass spectrum should correspond to the molecular weight of Nortriptyline-d3 (Expected [M+H]⁺ ≈ 267.2), a +3 Da shift from unlabeled nortriptyline ([M+H]⁺ ≈ 264.2).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure. Critically, the singlet corresponding to the N-CH₃ protons (typically around 2.4 ppm) in unlabeled nortriptyline should be absent in the ¹H NMR spectrum of Nortriptyline-d3.

-

¹³C NMR: The spectrum will be consistent with the nortriptyline structure. The signal for the N-CD₃ carbon will appear as a multiplet due to coupling with deuterium.

-

Conclusion

The synthesis of Nortriptyline-d3 is a well-defined process that hinges on the strategic construction of the tricyclic core followed by a highly specific, late-stage deuteromethylation. By leveraging the robust chemistry of the dibenzosuberone intermediate and the efficiency of Iodomethane-d3 as a labeling agent, researchers can reliably produce high-purity Nortriptyline-d3. The detailed protocol and characterization methods described in this guide provide a validated framework for obtaining this critical internal standard, thereby enabling more accurate and reliable quantitative studies in clinical and pharmaceutical research.

References

-

Knapp, D. R., Gaffney, T. E., McMahon, R. E., & Kiplinger, G. (1972). Studies of human urinary and biliary metabolites of nortriptyline with stable isotope labeling. Journal of Pharmacology and Experimental Therapeutics, 180(3), 784-790. [Link]

-

Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2001). Cytochromes P450 mediating the N-demethylation of amitriptyline. Journal of Clinical Pharmacology, 41(10), 1043-1053. [Link]

-

Nori, V., Della Penna, F., et al. (2022). A Sustainable and Catalytic Synthesis of Dibenzosuberone. ChemistrySelect, 7(32), e202201991. [Link]

-

Wikipedia. (n.d.). Dibenzosuberone. [Link]

-

Manjunath, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1). [Link]

-

Chovan, T., et al. (2002). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 7(12), 882-893. [Link]

-

Crewe, H. K., Lennard, M. S., Tucker, G. T., & Woods, H. F. (1992). N-demethylation of amitriptyline in vitro: role of cytochrome P-450 3A (CYP3A) isoforms and effect of metabolic inhibitors. Biochemical Pharmacology, 44(8), 1613-1620. [Link]

-

Ghahramani, P., & Lennard, M. S. (1996). Five distinct human cytochromes mediate amitriptyline N-demethylation in vitro: dominance of CYP 2C19 and 3A4. Drug Metabolism and Disposition, 24(6), 637-643. [Link]

-

Qin, X. P., et al. (2003). The role of CYP2C19 in amitriptyline N-demethylation in Chinese subjects. European Journal of Clinical Pharmacology, 59(5-6), 423-428. [Link]

-

Peters, L. R., & Hennion, G. F. (1964). Synthesis of Nortriptyline and Related Compounds. Journal of Medicinal Chemistry, 7(3), 390-392. [Link]

- Google Patents. (1970).

- Google Patents. (1986).

-

UCHEM. (2025). High-Purity Iodomethane-d3 (CAS 865-50-9). [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

ChemBK. (2024). NORTRIPTYLINE-D3 HYDROCHLORIDE. [Link]

-

PharmGKB. (n.d.). Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. [Link]

-

Wikipedia. (n.d.). Iodomethane. [Link]

-

deutraMed. (n.d.). Buy Iodomethane D₃ CD3I | CAS no. 865-50-9. [Link]

-

PubChem - National Institutes of Health. (n.d.). Nortriptyline. [Link]

-

Garland, W. A., et al. (1979). A method for the determination of amitriptyline and its metabolites... Clinical Pharmacology & Therapeutics, 25(6), 844-856. [Link]

-

Wikipedia. (n.d.). Nortriptyline. [Link]

-

Harma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Mayo Clinic. (n.d.). Nortriptyline (Oral Route). [Link]

-

Drugs.com. (n.d.). Nortriptyline: Package Insert / Prescribing Information. [Link]

-

ResearchGate. (n.d.). Major metabolic pathway of amitriptyline and nortriptyline. [Link]

Sources

- 1. Nortriptyline - Wikipedia [en.wikipedia.org]

- 2. Nortriptyline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Studies of human urinary and biliary metabolites of nortriptyline with stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. myuchem.com [myuchem.com]

- 7. chembk.com [chembk.com]

- 8. xcessbio.com [xcessbio.com]

- 9. ricerca.univaq.it [ricerca.univaq.it]

- 10. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Five distinct human cytochromes mediate amitriptyline N-demethylation in vitro: dominance of CYP 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of CYP2C19 in amitriptyline N-demethylation in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. deutramed.com [deutramed.com]

- 17. Iodomethane - Wikipedia [en.wikipedia.org]

- 18. drugs.com [drugs.com]

An In-depth Technical Guide on the Core Mechanism of Action of Nortriptyline-d3 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the precision and reliability of data are paramount. The use of an internal standard is a fundamental practice to ensure accuracy by correcting for variability throughout the analytical process. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for these applications. This guide provides a comprehensive exploration of the mechanism of action of nortriptyline-d3 hydrochloride, a deuterated analog of the tricyclic antidepressant nortriptyline, as an internal standard. We will delve into the physicochemical properties that underpin its function, the principles of isotope dilution mass spectrometry it leverages, and the practical application in a validated bioanalytical workflow.

The Foundational Principle: The Role of an Internal Standard

In quantitative analysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to all samples, including calibrators, quality controls (QCs), and unknown study samples, prior to sample processing.[1][2] The primary function of an IS is to compensate for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the method.[3]

An ideal internal standard should:

-

Behave similarly to the analyte during extraction, derivatization, and ionization.[1]

-

Be chromatographically resolved from the analyte or have a different mass-to-charge ratio (m/z).

-

Not be present in the original sample.

-

Be of high purity and stability.

Stable isotope-labeled (SIL) internal standards, such as nortriptyline-d3 hydrochloride, are widely regarded as the most suitable choice for LC-MS based bioanalysis because they fulfill these criteria exceptionally well.[4]

Nortriptyline-d3 Hydrochloride: A Profile of an Ideal Internal Standard

Nortriptyline-d3 hydrochloride is the deuterium-labeled form of nortriptyline hydrochloride, a tricyclic antidepressant and the primary active metabolite of amitriptyline.[5][6] The key distinction lies in the replacement of three hydrogen atoms with deuterium atoms on the methyl group.[5] This seemingly minor structural modification is the cornerstone of its efficacy as an internal standard.

Physicochemical Properties:

| Property | Nortriptyline | Nortriptyline-d3 Hydrochloride | Rationale for Efficacy as an IS |

| Molecular Formula | C19H21N | C19H19D3N·HCl | Near-identical structure ensures similar behavior in extraction and chromatography.[7][8] |

| Molecular Weight | 263.38 g/mol | 302.86 g/mol | The mass difference of 3 Daltons allows for distinct detection by the mass spectrometer.[5][9] |

| Chemical Properties | Basic secondary amine | Basic secondary amine | Identical chemical properties lead to similar extraction recovery and ionization efficiency.[7][8] |

| Chromatographic Behavior | Elutes at a specific retention time | Co-elutes or elutes very closely with nortriptyline | Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time.[10] |

The deuterium labeling in nortriptyline-d3 is strategically placed on a stable part of the molecule, preventing back-exchange with hydrogen atoms from the solvent or matrix.[11]

The Core Mechanism: Isotope Dilution Mass Spectrometry

The use of nortriptyline-d3 hydrochloride as an internal standard is a direct application of the principle of isotope dilution mass spectrometry (IDMS).[12][13] IDMS is a highly accurate method for quantifying a compound in a sample.[][15] The process can be broken down into the following key steps:

-

Spiking: A known amount of the isotopically labeled standard (nortriptyline-d3) is added to the unknown sample containing the analyte (nortriptyline).[15]

-

Homogenization: The sample is thoroughly mixed to ensure that the internal standard is evenly distributed and in equilibrium with the analyte.[15]

-

Sample Preparation: The sample undergoes extraction and purification steps. During this process, any loss of the analyte will be accompanied by a proportional loss of the internal standard due to their nearly identical chemical and physical properties.[7]

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other matrix components. The mass spectrometer then detects and quantifies both the analyte and the internal standard based on their distinct mass-to-charge ratios.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The fundamental strength of this technique is that the ratio of the analyte to the internal standard remains constant throughout the analytical process, even if there are variations in sample volume, extraction efficiency, or instrument response.[8][11]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Practical Application: A Validated Bioanalytical Workflow

The following section outlines a typical experimental protocol for the quantification of nortriptyline in human plasma using nortriptyline-d3 hydrochloride as an internal standard. This protocol is based on established bioanalytical methods and serves as a practical guide.[16][17][18][19]

Materials and Reagents

-

Nortriptyline hydrochloride reference standard

-

Nortriptyline-d3 hydrochloride internal standard

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Human plasma (drug-free)

-

Deionized water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of nortriptyline and nortriptyline-d3 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of nortriptyline by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of nortriptyline-d3 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting tricyclic antidepressants from plasma.[18]

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

Caption: Protein Precipitation Sample Preparation Workflow.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for a specific instrument.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (Triple Quadrupole):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nortriptyline | 264.2 | 233.1 |

| Nortriptyline-d3 | 267.2 | 236.1 |

Note: These m/z values are illustrative and should be optimized for the specific instrument.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[20][21][22] The use of nortriptyline-d3 hydrochloride as an internal standard is crucial for meeting the stringent acceptance criteria set by regulatory agencies like the FDA and EMA.[1][20][23]

Key Validation Parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[22]

-

Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[22] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[22]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[7] The use of a co-eluting SIL internal standard like nortriptyline-d3 is the most effective way to correct for matrix effects.

-

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[3]

Conclusion: The Gold Standard in Practice

Nortriptyline-d3 hydrochloride exemplifies the ideal characteristics of a stable isotope-labeled internal standard. Its mechanism of action is rooted in the robust principles of isotope dilution mass spectrometry, providing a self-validating system for quantitative bioanalysis. By mimicking the analyte, nortriptyline, throughout the analytical process, it effectively corrects for inevitable variations, ensuring the generation of accurate, precise, and reliable data. For researchers, scientists, and drug development professionals, understanding and correctly implementing the use of deuterated internal standards like nortriptyline-d3 hydrochloride is not merely a technical choice but a fundamental requirement for maintaining the integrity and trustworthiness of their bioanalytical results.

References

-

ChemBK. (2024). NORTRIPTYLINE-D3 HYDROCHLORIDE. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Oxford Academic. (n.d.). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Clinical Chemistry. (1982). Sample Preparation and Liquid-Chromatographic Analysis for Tricyclic Antidepressants in Serum. Retrieved from [Link]

-

PubMed. (n.d.). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

-

OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

-

Britannica. (2025). Isotope dilution. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nortriptyline-d3 hydrochloride. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

GMP-Verlag. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

-

Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]

-

Eugenomic. (n.d.). Amitriptyline / nortriptyline. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). Isotope dilution mass spectrometry. Chapter 17. Retrieved from [Link]

-

PharmGKB. (n.d.). Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. Retrieved from [Link]

-

Wikipedia. (n.d.). Nortriptyline. Retrieved from [Link]

-

University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. Retrieved from [Link]

-

International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

-

ResearchGate. (2025). Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism flowchart for amitriptyline and nortriptyline including relevant P450 enzymes. Retrieved from [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Practical LC-MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy-metabolites in human serum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nortriptyline. StatPearls. Retrieved from [Link]

-

PubMed. (n.d.). Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

-

Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Nortriptyline Hydrochloride?. Synapse. Retrieved from [Link]

-

Cincinnati Children's Hospital Medical Center. (n.d.). Amitriptyline & Nortriptyline Test Information. Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. xcessbio.com [xcessbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Nortriptyline-d3 hydrochloride | C19H22ClN | CID 45040130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 13. Isotope dilution - Wikipedia [en.wikipedia.org]

- 15. osti.gov [osti.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. lcms.cz [lcms.cz]

- 19. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 23. bioanalysis-zone.com [bioanalysis-zone.com]

Navigating the Labyrinth of Labeled Compounds: A Technical Guide to the Commercial Availability and Purity of Nortriptyline-d3 HCl

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is not just a matter of best practice, but a cornerstone of generating robust and reliable data. Nortriptyline-d3 HCl, a deuterated analog of the tricyclic antidepressant nortriptyline, serves as a critical tool in this domain. This guide, authored from the perspective of a Senior Application Scientist, delves into the commercial availability of this essential compound and provides a comprehensive overview of the scientific principles and methodologies required to ascertain its purity, ensuring the integrity of your research.

The Commercial Landscape: Sourcing High-Purity Nortriptyline-d3 HCl

Nortriptyline-d3 HCl is commercially available from a range of specialized chemical suppliers and manufacturers who produce reference standards and isotopically labeled compounds. These products are typically intended for research and analytical purposes.

Key suppliers offering Nortriptyline-d3 HCl include:

-

MedChemExpress: Provides Nortriptyline-d3 hydrochloride for research use, often highlighting its application as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

-

Simson Pharma Limited: A manufacturer and exporter of Nortriptyline-d3 Hydrochloride, providing a Certificate of Analysis with their products.[3]

-

LGC Standards: Offers Nortriptyline-d3 HCl (N-methyl-d3) with specified isotopic purity (e.g., 99 atom % D) and chemical purity (e.g., min 98%).[4]

-

Cayman Chemical: Supplies Nortriptyline hydrochloride with a stated purity of ≥98%.[5]

-

RXN Chemicals: A manufacturer and supplier of Nortriptyline-d3 HCl, sometimes referred to as Amitriptyline EP Impurity C-d3 HCl.[6]

-

Pharmaffiliates: Lists Nortriptyline-d3 Hydrochloride among its reference standards and impurities.[7][8]

-

SynZeal: Offers Nortriptyline-D3 Hydrochloride as a stable isotope.[9]

-

Cerilliant (a brand of Sigma-Aldrich): Provides Nortriptyline-D3 hydrochloride solution as a certified reference material (CRM), often in a methanol solution at a concentration of 1.0 mg/mL (as free base).[10]

When procuring Nortriptyline-d3 HCl, it is imperative to scrutinize the supplier's specifications, which typically include chemical purity, isotopic enrichment, and the form of the material (e.g., solid powder or solution).

Table 1: Typical Commercial Specifications for Nortriptyline-d3 HCl

| Parameter | Typical Specification | Significance |

| Chemical Purity | ≥98% (often by HPLC) | Ensures that the analytical signal is not confounded by impurities. |

| Isotopic Purity | ≥99 atom % D | High isotopic enrichment is crucial for minimizing signal overlap with the non-labeled analyte in mass spectrometry-based assays. |

| Form | Solid (hydrochloride salt) or Solution (e.g., in methanol) | The choice of form depends on the intended application and the need for a certified reference standard solution. |

| Documentation | Certificate of Analysis (CoA) | Provides lot-specific data on purity, identity, and other relevant parameters. |

The Imperative of Purity: A Multi-faceted Approach

The utility of Nortriptyline-d3 HCl as an internal standard is directly proportional to its purity. Impurities can be broadly categorized into:

-

Chemical Impurities: These include starting materials, by-products of the synthesis, and degradation products.[1] Their presence can lead to interfering peaks in chromatographic analyses and inaccurate quantification.

-

Isotopic Impurities: This refers to the presence of molecules with fewer or more deuterium atoms than the desired three, as well as the unlabeled Nortriptyline. The presence of unlabeled nortriptyline is particularly problematic as it can artificially inflate the measured concentration of the analyte.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) for the identification, qualification, and reporting of impurities in new drug substances and products.[1][2][3][11][12] While Nortriptyline-d3 HCl is primarily used as an analytical standard, the principles of these guidelines inform the rigorous quality control expected.

Deconstructing Purity: A Methodological Workflow

A comprehensive assessment of Nortriptyline-d3 HCl purity necessitates a combination of chromatographic and spectroscopic techniques. The following workflow represents a robust, self-validating system for the characterization of this labeled compound.

Caption: A comprehensive workflow for the purity assessment of Nortriptyline-d3 HCl.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Rationale: HPLC with UV or Photodiode Array (PDA) detection is a cornerstone technique for separating and quantifying chemical impurities. The method is based on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase. The United States Pharmacopeia (USP) monograph for Nortriptyline Hydrochloride provides a basis for developing a suitable HPLC method.[13][14] Several published methods for the analysis of nortriptyline in various matrices also offer valuable starting points.[15][16][17][18]

Step-by-Step Methodology:

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh and dissolve Nortriptyline-d3 HCl in a suitable diluent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 100 µg/mL).

-

Similarly, prepare solutions of known nortriptyline-related impurities if available as reference standards.

-

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.[15][18]

-

Detection Wavelength: Nortriptyline exhibits a UV maximum at approximately 239 nm, which is a suitable wavelength for detection.[15]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Inject the sample solution and record the chromatogram.

-

Identify the main peak corresponding to Nortriptyline-d3 HCl.

-

Identify and quantify any impurity peaks by comparing their retention times with those of known impurity standards or by using the area percent method.

-

The total percentage of impurities is calculated by summing the areas of all impurity peaks and dividing by the total area of all peaks.

-

Experimental Protocol: Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Rationale: Mass spectrometry is indispensable for confirming the identity of Nortriptyline-d3 HCl and, crucially, for determining its isotopic enrichment. By measuring the mass-to-charge ratio (m/z) of the molecule, MS can differentiate between the deuterated and non-deuterated forms. High-resolution mass spectrometry (HR-MS) is particularly powerful for this purpose.[4][19]

Caption: A diagram illustrating the process of isotopic enrichment analysis using mass spectrometry.

Step-by-Step Methodology:

-

Sample Infusion or LC-MS Analysis:

-

The sample solution prepared for HPLC can be directly infused into the mass spectrometer or analyzed by LC-MS. LC-MS is preferred as it separates impurities prior to MS analysis.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion [M+H]+.

-

Scan Mode: Full scan mode is used to observe the molecular ions of both the deuterated and non-deuterated nortriptyline.

-

Tandem MS (MS/MS): For structural confirmation, a product ion scan can be performed by selecting the [M+d3+H]+ ion and fragmenting it to produce a characteristic fragmentation pattern.[20]

-

-

Data Analysis:

-

Examine the full scan mass spectrum for the molecular ions of Nortriptyline-d3 ([M+d3+H]+) and any unlabeled Nortriptyline ([M+H]+).

-

The isotopic enrichment is calculated by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

Rationale: NMR spectroscopy provides invaluable information about the structure of the molecule and the position of the deuterium atoms. While ¹H NMR can be used to assess the degree of deuteration by observing the reduction in signal intensity at the labeled position, ²H (Deuterium) NMR directly observes the deuterium nuclei, confirming their presence and location.[21][22]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of Nortriptyline-d3 HCl in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of the N-methyl proton signal confirms the location of the deuterium label.

-

Acquire a ²H NMR spectrum. A signal corresponding to the chemical shift of the N-methyl group will confirm the presence of deuterium at that position.

-

-

Data Analysis:

-

Integration of the signals in the ¹H and ²H NMR spectra can be used to estimate the isotopic enrichment.[21]

-

The overall ¹H NMR spectrum should be consistent with the structure of nortriptyline, confirming the integrity of the molecule.

-

Conclusion: Ensuring Confidence in Your Research

The commercial availability of high-purity Nortriptyline-d3 HCl is a prerequisite for conducting high-quality bioanalytical studies. However, the onus is on the researcher to critically evaluate the purity of this critical reagent. By employing a multi-pronged analytical approach that combines HPLC for chemical purity, mass spectrometry for identity and isotopic enrichment, and NMR for structural confirmation, scientists can ensure the integrity of their internal standard and, by extension, the validity of their experimental results. This rigorous approach to characterization is not merely a procedural formality but a fundamental aspect of sound scientific practice.

References

-

USP Monographs: Nortriptyline Hydrochloride. USP29-NF24. [Link]

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 2006. [Link]

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]

-

USP Monographs: Nortriptyline Hydrochloride Capsules. USP29-NF24. [Link]

-

ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

-

Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

Valeant Canada. PRODUCT MONOGRAPH PrNORVENTYL Nortriptyline HCl Capsules, USP 10 mg & 25 mg capsules TRICYCLIC ANTIDEPRESSANT. 2005. [Link]

-

Apotex Inc. PRODUCT MONOGRAPH NORTRIPTYLINE Nortriptyline Hydrochloride Capsules USP 10 mg and 25 mg Antidepressant. 2021. [Link]

-

USP-NF. Nortriptyline Hydrochloride Capsules. [Link]

-

RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. [Link]

-

European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

-

Office of Justice Programs. Enhanced Forensic Mass Spectrometry Methods. [Link]

-

PubMed. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. [Link]

-

Human Journals. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Nortriptyline Hydrochloride in Tablet Dosage Form. 2018. [Link]

-

PubMed Central. Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection. [Link]

-

Pharmaffiliates. Nortriptyline-impurities. [Link]

-

IQAC. A Novel Spectrophotometric and RP-HPLC methods for Determination of Nortriptyline hydrochloride and Pregabalin in Tablets. [Link]

-

IJPRS. Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Pregabalin and Nortriptyline in Tablet. [Link]

-

ResearchGate. Mass spectras of (A) Nortriptyline HCl (B) Flupentixol and (C) Zuclopenthixol. [Link]

-

SynZeal. Nortriptyline Impurities. [Link]

-

RXN Chemicals. Nortriptyline-d3 HCl (Amitriptyline EP Impurity C-d3 HCl). [Link]

-

Pharmaffiliates. Nortriptyline-impurities. [Link]

-

PubMed. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS). [Link]

-

PubChem - NIH. Nortriptyline. [Link]

-

PubMed. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma. [Link]

-

ResearchGate. Representative MRM chromatograms of amitriptyline, nortriptyline and... [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rxnchem.com [rxnchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Nortriptyline Impurities | SynZeal [synzeal.com]

- 10. researchgate.net [researchgate.net]

- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iqac.gtu.ac.in [iqac.gtu.ac.in]

- 18. ijprs.com [ijprs.com]

- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. ojp.gov [ojp.gov]

- 21. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Understanding the Mass Shift of Nortriptyline-d3 versus Nortriptyline for Accurate Quantification

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Bioanalysis

Nortriptyline, a secondary amine tricyclic antidepressant, is a critical therapeutic agent for major depressive disorder and neuropathic pain.[1][2] As the primary active metabolite of amitriptyline, its accurate quantification in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and toxicological assessments.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its exceptional sensitivity and selectivity.[4][5]

The cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's chemical and physical properties throughout sample preparation and analysis, thereby correcting for variability.[6] A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Nortriptyline-d3, represents the pinnacle of this approach. This guide provides a detailed examination of the fundamental principle behind its use: the mass shift between Nortriptyline and its deuterated analog, Nortriptyline-d3, and explains how this difference is leveraged to achieve unparalleled accuracy in quantitative bioanalysis.

The Principle of Stable Isotope Dilution (SID)

Stable Isotope Dilution (SID) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to a sample.[7][8] This "heavy" standard, in this case, Nortriptyline-d3, is chemically identical to the analyte (Nortriptyline) but has a greater mass due to the incorporation of heavy isotopes—in this case, deuterium (²H).

The core advantage of SID is that the SIL-IS and the analyte behave almost identically during sample extraction, chromatography, and ionization.[6][7] Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly precise and accurate quantification even with incomplete sample recovery or matrix-induced signal suppression.[7][8]

Chemical Structures and the Origin of the Mass Shift

The mass difference, or "mass shift," between Nortriptyline and Nortriptyline-d3 is the direct result of isotopic labeling. Specifically, three hydrogen atoms (¹H) on the N-methyl group of the Nortriptyline molecule are replaced with three deuterium atoms (²H).

The fundamental mass difference arises from the fact that a deuterium atom contains one proton and one neutron, whereas a protium (the most common isotope of hydrogen) atom contains only one proton. This results in a nominal mass difference of approximately 1 Dalton (Da) for each substitution. With three deuterium atoms, a nominal mass shift of +3 Da is expected.

Data Presentation: Physicochemical Properties

The precise mass shift is critical for configuring the mass spectrometer to selectively monitor both compounds. The table below summarizes the key molecular properties.

| Property | Nortriptyline (Analyte) | Nortriptyline-d3 (IS) | Mass Shift (Da) |

| Molecular Formula | C₁₉H₂₁N[1] | C₁₉H₁₈D₃N[9] | - |

| Average Molecular Weight | 263.38 g/mol [1] | 266.40 g/mol [9] | +3.02 |

| Monoisotopic Mass | 263.1674 Da | 266.1862 Da | +3.0188 |

| Protonated Ion (M+H)⁺ | m/z 264.2 | m/z 267.2 | +3.0 |

Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The protonated ion m/z values are those commonly monitored in mass spectrometry and reflect the nominal mass difference.[4]

The Role in Mass Spectrometry: Selective Detection

In a typical LC-MS/MS experiment, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[5] This involves isolating a specific precursor ion (the protonated molecule, [M+H]⁺) and then fragmenting it to produce a characteristic product ion.

The +3 Da mass shift allows the instrument to distinguish completely between the precursor ions of Nortriptyline (m/z 264.2) and Nortriptyline-d3 (m/z 267.2).[4] Critically, upon fragmentation (Collision-Induced Dissociation), both compounds often lose the same neutral part of the molecule, resulting in product ions that may also be separated by 3 Da or, in some cases, a common product ion is monitored. For Nortriptyline, a common transition is the fragmentation of the m/z 264.2 precursor to a m/z 233.2 product ion.[4] The deuterated standard follows a similar path, with the m/z 267.2 precursor also fragmenting to a m/z 233.2 product ion, as the deuterium atoms are retained on the charged fragment.[4]

This selective detection of unique precursor ions for the analyte and the internal standard is the key to the method's success. Because the two compounds are chemically identical, they co-elute from the liquid chromatography (LC) column. The mass spectrometer can then differentiate them based solely on their mass-to-charge ratios, providing two distinct-but-temporally-aligned signals for quantification.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section outlines a standard, field-proven methodology for the quantification of Nortriptyline in human plasma, adhering to principles outlined in regulatory guidance.[10][11][12]

Step 1: Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare separate primary stock solutions of Nortriptyline and Nortriptyline-d3 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.[3]

-

Working Solutions: Create a series of Nortriptyline working solutions by serial dilution of the stock solution for building the calibration curve. Prepare a separate set of QC working solutions from a different primary stock to ensure accuracy.

-

IS Spiking Solution: Dilute the Nortriptyline-d3 stock solution to a final concentration (e.g., 500 ng/mL) in an organic solvent mixture.[13]

Step 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up plasma samples.[3][10]

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 240 µL of the cold IS spiking solution (e.g., in Methanol:Acetonitrile, 3:1, v/v).[3]

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 13,000 x g) for 20 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Step 3: LC-MS/MS Conditions

-

LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Shimadzu Prominence).[3][5]

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is typically used.[4][10]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][10]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[14]

-

MRM Transitions:

Step 4: Data Analysis and Quantification

-

Integrate the peak areas for both the Nortriptyline and Nortriptyline-d3 MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

-

Determine the concentration of Nortriptyline in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion: The Gold Standard for Bioanalytical Trustworthiness

The deliberate and precise mass shift engineered into Nortriptyline-d3 is the linchpin of its effectiveness as an internal standard. This +3 Da difference allows a mass spectrometer to clearly distinguish between the therapeutic drug and its analytical surrogate, even as they behave identically through the rigors of sample extraction and chromatographic separation. This methodology, rooted in the principle of stable isotope dilution, mitigates variability from matrix effects and sample processing, providing a self-validating system that ensures the highest degree of accuracy and precision. For researchers and drug development professionals, understanding and properly implementing this technique is fundamental to generating reliable, high-quality data for critical pharmacokinetic and clinical decision-making.

References

-

Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma. ResearchGate. Available at: [Link]

-

Fast and Sensitive LC–MS/MS Assay for Quantification of Nortriptyline and its Active Metabolites E. Future Science. Available at: [Link]

-

Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma. PubMed. Available at: [Link]

-

LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi eGrove. Available at: [Link]

-

Stable Isotope Dilution Assay. Technical University of Munich (TUM). Available at: [Link]

-

Nortriptyline-d3 HCl. Axios Research. Available at: [Link]

-

Nortriptyline-d3 hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Principles of mass spectrometry | Isotope Geochemistry. Fiveable. Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Nortriptyline. Wikipedia. Available at: [Link]

-

Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research: Internal Standard and Calibration Issues. ETH Zurich. Available at: [Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available at: [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube, uploaded by U.S. Food and Drug Administration. Available at: [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Available at: [Link]

-

Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]

-

Representative MRM chromatograms of amitriptyline, nortriptyline and... ResearchGate. Available at: [Link]

-

Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS. MDPI. Available at: [Link]

-

PREGABRIAL NTD3: Exploring Pregabalin (75mg), Nortriptyline (10mg), Mecobalamin (1500mcg), and Vitamin D3 (2000 IU) Tablets. Steris Online. Available at: [Link]

-

Nortriptyline vs. Amitriptyline: What's the Difference?. Verywell Health. Available at: [Link]

-

Pregabalin + Nortriptyline + Methylcobalamin + Vitamin D3 Uses. 1mg. Available at: [Link]

-

Nortriptyline vs Amitriptyline. Marley Drug. Available at: [Link]

-

Pregabalin, Nortriptyline, Mecobalamin, and Vitamin D3. STERIS PHARMA. Available at: [Link]

Sources

- 1. Nortriptyline - Wikipedia [en.wikipedia.org]

- 2. Nortriptyline vs. Amitriptyline: What's the Difference? [verywellhealth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. imreblank.ch [imreblank.ch]

- 7. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 8. fiveable.me [fiveable.me]

- 9. Nortriptyline-d3 HCl - CAS - 72-69-5 (non-d) | Axios Research [axios-research.com]

- 10. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. fda.gov [fda.gov]

- 13. academicworks.cuny.edu [academicworks.cuny.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of Nortriptyline in Human Plasma Using Nortriptyline-d3 Hydrochloride

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nortriptyline in human plasma. Nortriptyline, a tricyclic antidepressant and the primary active metabolite of amitriptyline, requires precise therapeutic drug monitoring due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Nortriptyline-d3 Hydrochloride.[1] The protocol outlines a straightforward protein precipitation procedure for sample preparation and optimized chromatographic and mass spectrometric conditions. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[2][3][4]

Introduction

Nortriptyline is a widely prescribed medication for the treatment of major depressive disorder.[5][6] It functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the central nervous system.[5] The therapeutic efficacy of nortriptyline is closely linked to its plasma concentration, with an established therapeutic range of 50-150 ng/mL.[7] Concentrations below this range may lead to a lack of efficacy, while higher concentrations can result in toxicity. The significant variability in how individuals metabolize nortriptyline, primarily through the CYP2D6 enzyme, necessitates personalized dosing strategies guided by therapeutic drug monitoring (TDM).[6][8]

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and speed. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as Nortriptyline-d3, are considered the ideal choice.[9][10] Because SIL standards are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[11][12][13] This allows for effective compensation for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological matrices like plasma.[9][12] This application note provides a comprehensive, field-proven protocol for the development and validation of an LC-MS/MS method for nortriptyline quantification, designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Analytes: Nortriptyline Hydrochloride (Reference Standard), Nortriptyline-d3 Hydrochloride (Internal Standard)[1][14]

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade)

-

Reagents: Deionized Water (18.2 MΩ·cm), Human Plasma (Drug-Free, K2-EDTA)

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for efficient separation.[15]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting nortriptyline from plasma, offering a good balance between recovery and sample cleanliness for this application.[16]

Protocol:

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the Nortriptyline-d3 working solution (e.g., 100 ng/mL in 50:50 Methanol:Water) to all tubes except the blank matrix.

-

To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the basic analyte protonated and improves stability.

-

Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.

-

The samples are now ready for injection into the LC-MS/MS system.

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Conditions

The following tables summarize the optimized starting conditions for the chromatographic separation and mass spectrometric detection. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[15] |

| Gradient | 20% B to 80% B over 4 min, hold 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[15] |

| Run Time | ~8 minutes |

Rationale for Choices: A C18 column provides excellent retention and peak shape for tricyclic antidepressants.[15] The gradient elution with acetonitrile and water, both acidified with formic acid, ensures efficient separation from endogenous plasma components and promotes protonation of the analyte for positive ion ESI.

Table 2: Mass Spectrometry Parameters

| Parameter | Nortriptyline | Nortriptyline-d3 (IS) |

| Ionization Mode | Electrospray (ESI), Positive | Electrospray (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) m/z | 264.2[17] | 267.4[17] |

| Product Ion (Q2) m/z | 233.2[17] | 91.0[17] |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized (e.g., 20-30 eV) | Optimized (e.g., 25-35 eV) |

| Declustering Potential (DP) | Optimized | Optimized |

Rationale for Choices: ESI in positive mode is highly effective for ionizing basic compounds like nortriptyline. The MRM transitions are selected for their specificity and abundance, providing a robust signal for quantification. The precursor ion corresponds to the protonated molecule [M+H]+, and the product ions are stable, characteristic fragments. The +3 Da mass difference between the analyte and the IS ensures no cross-talk between the MRM channels.[17]

Caption: High-level LC-MS/MS analytical workflow.

Method Validation

The developed method must be validated to ensure it is fit for its intended purpose, providing reliable data for clinical and research applications. The validation should be performed in accordance with regulatory guidelines from bodies like the FDA and EMA.[2][4][18]

Table 3: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |

| Accuracy | The closeness of the measured concentration to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ) for at least 4 of 6 QC replicates. |

| Precision | The closeness of replicate measurements (assessed as intra-day and inter-day). | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |

| Stability | To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

This table is a summary based on principles from FDA and EMA guidelines.[2][4][19]

Conclusion